3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N5O/c19-13-2-1-3-14(8-13)27-16-15(24-25-27)17(28)26(10-23-16)9-11-4-6-12(7-5-11)18(20,21)22/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKXHGKPCKACMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one represents a novel class of triazolopyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably, it has been identified as a potential inhibitor of Polo-like kinase 1 (Plk1) , a critical regulator of mitosis that is often overexpressed in various cancers. Inhibition of Plk1 has been linked to reduced cancer cell growth and increased apoptosis in tumor cells .
Anticancer Activity
Research indicates that This compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
- Apoptosis Induction : Flow cytometry assays revealed that treatment with this compound led to increased rates of apoptosis in treated cells compared to controls .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent:
- Antimalarial Activity : Preliminary studies suggest that it may inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The compound demonstrated an EC50 value of approximately 80 nM against P. falciparum in whole-cell assays .
- Selectivity : Importantly, the compound exhibited selectivity for the malarial enzyme dihydroorotate dehydrogenase (DHODH), with over 4,000-fold selectivity compared to human DHODH .
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cells (MCF-7) treated with varying concentrations of the compound revealed a dose-dependent reduction in cell viability. The results indicated that at concentrations above 5 µM, there was a significant decrease in cell proliferation and an increase in apoptotic markers.
Case Study 2: Antimicrobial Potential
In a separate investigation focusing on malaria treatment, mice infected with P. berghei were administered the compound at doses of 100 mg/kg. The results showed a marked reduction in parasitemia levels compared to untreated controls, suggesting its potential as an antimalarial agent.
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The table below compares the target compound with analogous derivatives, emphasizing substituent effects on physicochemical and pharmacological properties:
Key Observations
Electronic and Steric Effects
- Chlorophenyl vs.
- Trifluoromethyl vs. In contrast, oxadiazole-containing derivatives (e.g., ) may improve solubility or bioavailability .
Conformational Analysis
- X-ray studies of 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7(6H)-one reveal coplanarity in the triazolopyrimidinone core, with dihedral angles of 1.09° (relative to phenyl) and 87.74° (relative to benzene), suggesting rigidity and conjugation . The target compound likely adopts a similar planar conformation, optimizing π-π stacking in biological targets.
Pharmacological Implications
- Hexyl vs. Benzyl Substituents : Compound 32 (hexyl at R6) may exhibit altered pharmacokinetics due to increased hydrophobicity, whereas the benzyl group in the target compound balances lipophilicity and steric bulk .
- Trifluoromethyl Advantage : The CF₃ group in the target compound is associated with enhanced metabolic stability and target affinity, a feature exploited in FDA-approved drugs (e.g., celecoxib) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
